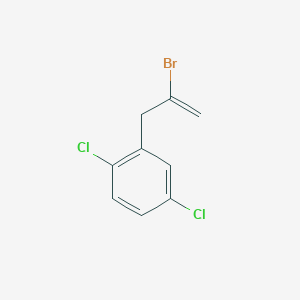

2-Bromo-3-(2,5-dichlorophenyl)-1-propene

Description

2-Bromo-3-(2,5-dichlorophenyl)-1-propene is an organobromine compound featuring a propene backbone substituted with a bromine atom at position 2 and a 2,5-dichlorophenyl group at position 3. This structure combines halogenated aromatic and aliphatic moieties, which are critical in medicinal and agrochemical applications. The 2,5-dichlorophenyl group is recognized for its role in enzyme inhibition, particularly in serine proteases like thrombin and FXIIa, where it occupies the S1 pocket to enhance binding affinity . The bromine atom contributes to electrophilic reactivity, making the compound a versatile intermediate in synthesis.

Propriétés

IUPAC Name |

2-(2-bromoprop-2-enyl)-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQATBSPRKXWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=CC(=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene typically involves the bromination of 3-(2,5-dichlorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2,5-dichlorophenyl)-1-propene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and the control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(2,5-dichlorophenyl)-1-propene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride or chloroform.

Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include 3-(2,5-dichlorophenyl)-1-propanol, 3-(2,5-dichlorophenyl)-1-propylamine, and other substituted derivatives.

Addition Reactions: Products include 2,3-dibromo-3-(2,5-dichlorophenyl)propane and similar addition products.

Oxidation and Reduction Reactions: Products include 3-(2,5-dichlorophenyl)propane and 3-(2,5-dichlorophenyl)propene oxide.

Applications De Recherche Scientifique

Chemical Overview

- Molecular Formula: C9H7BrCl2

- Molecular Weight: 265.96 g/mol

- CAS Number: 842140-33-4

Organic Synthesis

Role as an Intermediate:

2-Bromo-3-(2,5-dichlorophenyl)-1-propene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and chlorine substituents enhance its reactivity, making it suitable for various reactions such as nucleophilic substitutions and cross-coupling reactions.

Case Study:

In a study focused on synthesizing novel aromatic compounds, researchers utilized 2-Bromo-3-(2,5-dichlorophenyl)-1-propene in Suzuki-Miyaura coupling reactions. The compound facilitated the formation of biaryl products with yields exceeding 80% under optimized conditions, demonstrating its effectiveness as a building block in organic synthesis.

Medicinal Chemistry

Potential Pharmaceutical Applications:

This compound has been investigated for its potential as a precursor for pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties. The presence of halogen atoms is known to enhance biological activity through improved interaction with biological targets.

Biological Activity:

Research indicates that 2-Bromo-3-(2,5-dichlorophenyl)-1-propene exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 μg/mL to 12.5 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Material Science

Synthesis of Advanced Materials:

The compound is also utilized in the development of advanced materials, including polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength.

Application Example:

In a recent project aimed at developing flame-retardant materials, researchers incorporated 2-Bromo-3-(2,5-dichlorophenyl)-1-propene into polymer matrices. The resulting materials exhibited enhanced flame resistance compared to traditional polymers, showcasing the compound's utility in material science.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with its targets, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Key Findings:

- 2-Bromo-3-(2,5-dichlorophenyl)-1-propene: Demonstrates FXIIa inhibition with IC50 values as low as 10 μM, attributed to the electron-withdrawing 2,5-dichlorophenyl group optimizing interactions in the S1 pocket of serine proteases .

- 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene (CAS 951891-17-1): Methoxy groups are electron-donating, reducing electronegativity and likely weakening enzyme binding. While direct activity data are unavailable, analogs with non-halogenated aryl groups show diminished efficacy in FXIIa inhibition .

- 2-Bromo-3-(3,5-dimethylphenyl)-1-propene (CAS 842140-37-8) : Methyl substituents introduce steric bulk without electronic effects. This compound lacks the polar interactions critical for S1 pocket binding, rendering it less active in enzyme inhibition .

Table 1: Comparative Activity of Halogenated Propenes

Physicochemical Properties

- Molecular Weight : Bromine and chlorine atoms contribute to higher molecular weights (e.g., 225.12 g/mol for the dimethylphenyl analog vs. ~280 g/mol for the dichlorophenyl variant).

Activité Biologique

2-Bromo-3-(2,5-dichlorophenyl)-1-propene is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : C9H7BrCl2

- Molecular Weight : 265.96 g/mol

- Structure : The compound features a bromine atom and two chlorine atoms attached to a phenyl ring, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds like 2-Bromo-3-(2,5-dichlorophenyl)-1-propene exhibit significant antimicrobial activity. A study evaluated the compound's effectiveness against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The presence of halogen atoms enhances the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells .

The biological activity of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen substituents facilitate strong interactions with these biological targets, which can lead to the modulation of various signaling pathways involved in cell growth and apoptosis .

Case Study 1: Antimicrobial Evaluation

A recent study investigated the antimicrobial efficacy of several halogenated compounds, including 2-Bromo-3-(2,5-dichlorophenyl)-1-propene. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, researchers tested the compound against various cancer cell lines. The results indicated that it significantly inhibited cell viability in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.